molecular formula C15H16ClN3O4 B6075283 N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride

Cat. No.: B6075283
M. Wt: 337.76 g/mol
InChI Key: JDIXGYRJBMPQGQ-UHFFFAOYSA-N
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Description

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridinium ring, a hydroxyethyl group, and a dihydroxyphenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride typically involves a multi-step process. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with 1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl moiety can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, its antioxidant properties are attributed to the presence of dihydroxyphenyl groups, which can scavenge free radicals and reduce oxidative stress. The compound’s antimicrobial and anticancer activities are believed to involve the disruption of cellular processes and induction of apoptosis in target cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Unlike the similar compounds listed, this compound’s structure allows for diverse applications in both scientific research and industrial processes.

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4.ClH/c19-7-6-18-5-1-2-12(10-18)15(22)17-16-9-11-3-4-13(20)8-14(11)21;/h1-5,8-10,19H,6-7H2,(H2-,16,17,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIXGYRJBMPQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CCO)C(=O)NN=CC2=C(C=C(C=C2)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)CCO)C(=O)N/N=C/C2=C(C=C(C=C2)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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